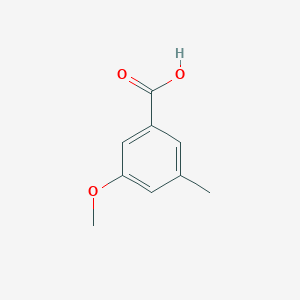

3-Methoxy-5-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175905. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUKWQVSCATDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306370 | |

| Record name | 3-Methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62089-34-3 | |

| Record name | 3-Methoxy-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62089-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062089343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62089-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Key Synthetic Intermediate

An In-depth Technical Guide to 3-Methoxy-5-methylbenzoic acid

In the landscape of medicinal chemistry and organic synthesis, the utility of a molecule is often defined by its structural functionality and reactivity. This compound, identified by the CAS number 62089-34-3 , stands out as a significant chemical intermediate.[1][2][3][4][5] It is a substituted benzoic acid derivative whose unique arrangement of methoxy, methyl, and carboxylic acid groups provides a versatile scaffold for constructing more complex molecular architectures.[2] While not an active pharmaceutical ingredient (API) itself, its importance lies in its role as a foundational building block, particularly in the synthesis of novel drug candidates targeting a range of therapeutic areas. This guide offers an in-depth examination of its properties, synthesis, analytical characterization, and applications for professionals in research and drug development.

Core Physicochemical & Structural Properties

The compound's physical and chemical characteristics are fundamental to its application in synthesis, determining its solubility, reactivity, and handling requirements. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 62089-34-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Melting Point | 130-131 °C | [1] |

| Boiling Point | 311.5 ± 22.0 °C (Predicted) | [1][5] |

| Density | 1.168 ± 0.06 g/cm³ | [1] |

| Flash Point | 127 °C | [1][5] |

| pKa | 4.15 ± 0.10 | [1] |

| XLogP3 | 1.70180 | [1] |

| Synonyms | Benzoic acid, 3-methoxy-5-methyl-; m-Anisic acid, 5-methyl-; 3-Methyl-5-methoxybenzoic acid | [1] |

Strategic Synthesis: A Methodological Approach

The synthesis of this compound can be approached from several precursors. A common and reliable strategy in a laboratory setting involves the selective methylation of the corresponding phenolic precursor, 3-hydroxy-5-methylbenzoic acid. This process underscores a fundamental transformation in organic synthesis: the protection or modification of a hydroxyl group to alter the electronic and steric properties of the molecule, thereby guiding subsequent reactions.

Diagram: General Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the methylation of 3-hydroxy-5-methylbenzoic acid. The choice of a base like potassium carbonate is critical; it is strong enough to deprotonate the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in this context, but mild enough to prevent unwanted side reactions. Dimethyl sulfate serves as an efficient and cost-effective methyl source.

Materials:

-

3-hydroxy-5-methylbenzoic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous acetone

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-5-methylbenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone to form a slurry.

-

Reagent Addition: While stirring vigorously, slowly add dimethyl sulfate (1.2 eq) to the mixture at room temperature. Causality Note: The slow addition of the alkylating agent helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of acetone as a solvent is strategic due to its appropriate boiling point for the reaction and its ability to dissolve the reactants.

-

Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and water.

-

Workup - Acidification: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2. This step is crucial to protonate the carboxylate salt, rendering the final product insoluble in the aqueous phase and soluble in the organic phase.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Wash the organic layer sequentially with deionized water and brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid. Characterize the final product by melting point determination and spectroscopic methods.

Analytical Profile: Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. Spectroscopic analysis provides a molecular fingerprint.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons (3H) with distinct splitting patterns. - Methoxy group singlet (~3.8 ppm, 3H). - Methyl group singlet (~2.3 ppm, 3H). - Carboxylic acid proton singlet (broad, >10 ppm, 1H). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~170 ppm). - Aromatic carbons (6C) with distinct chemical shifts influenced by substituents. - Methoxy carbon (~55 ppm). - Methyl carbon (~21 ppm). |

| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C-O stretches from the ether and acid (~1200-1300 cm⁻¹). - Aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spec (MS) | - Molecular ion peak [M]⁺ corresponding to the molecular weight (166.17). |

Applications in Drug Discovery and Development

This compound is not merely a laboratory curiosity; it is a valuable scaffold in medicinal chemistry. Its functional groups offer three key points for chemical modification, allowing scientists to systematically alter the molecule to explore structure-activity relationships (SAR).

-

Carboxylic Acid: This group can be readily converted into esters, amides, or other functional groups, which is a common strategy for modulating a drug candidate's solubility, metabolic stability, and binding affinity to a biological target.

-

Methoxy Group: The -OCH₃ group is an important hydrogen bond acceptor and can influence the molecule's conformation and electronic properties. It can also be a site for metabolic attack, and its presence or absence can fine-tune a compound's pharmacokinetic profile.

-

Aromatic Ring: The benzene ring can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of diverse substituents to optimize pharmacological activity.

This versatility makes it a precursor in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[6]

Diagram: Role in the Drug Discovery Pipeline

Caption: The role of this compound in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. This compound should be handled in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.

-

Storage: The compound is relatively stable.[6] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound (CAS: 62089-34-3) is a prime example of a molecular workhorse in modern organic and medicinal chemistry. Its value is derived not from its own biological activity, but from the potential locked within its structure. The strategic placement of its functional groups provides a robust and versatile platform for synthetic chemists to build upon, enabling the exploration of new chemical space and the development of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of this intermediate's properties, synthesis, and reactive potential is essential for leveraging its capabilities to their fullest extent.

References

-

Cas no 62089-34-3 (this compound) . Kuujia. [Link]

-

This compound . Lead Sciences. [Link]

-

This compound(CAS#:62089-34-3) . Chemsrc. [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate . Srini Chem. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 12, 2026

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxy-5-methylbenzoic acid (CAS No: 62089-34-3), a key intermediate in organic synthesis with significant potential in medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, in-depth analysis of its physicochemical characteristics, and insights into its applications. The guide emphasizes the causality behind experimental choices and provides a framework for the reliable determination and interpretation of the compound's physical properties.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a substituted aromatic carboxylic acid that has emerged as a versatile building block in the synthesis of complex organic molecules. Its unique structural features, comprising a carboxylic acid group, a methoxy group, and a methyl group on the benzene ring, impart specific reactivity and physicochemical properties that are of considerable interest in the fields of medicinal chemistry and materials science.

The carboxylic acid moiety serves as a handle for various chemical transformations, including amidation and esterification, which are fundamental reactions in the development of new therapeutic agents. The methoxy and methyl groups modulate the electronic and steric properties of the aromatic ring, influencing its reactivity and interaction with biological targets. Recent studies have highlighted the use of this compound and its derivatives in the synthesis of novel anti-inflammatory, antimicrobial, and anticancer agents, underscoring its importance in drug discovery pipelines. This guide will delve into the fundamental physical properties that govern its behavior in various experimental settings.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical and synthetic procedures.

| Property | Value | Source(s) |

| CAS Number | 62089-34-3 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Melting Point | 130-131 °C | |

| Boiling Point (Predicted) | 311.5 ± 22.0 °C at 760 mmHg | |

| Density (Predicted) | 1.168 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.15 ± 0.10 | |

| Solubility | Soluble in methanol. Insoluble in water. | [3][4] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is a cornerstone of chemical research. The following section outlines detailed, self-validating protocols for measuring the key physical parameters of this compound. The rationale behind each step is provided to offer a deeper understanding of the experimental design.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting point.[5][6]

Experimental Protocol: Capillary Method

-

Sample Preparation: Finely powder a small amount of dry this compound. A fine powder ensures uniform heat distribution.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. This ensures a compact column for clear observation of the melting process.

-

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[7][8]

-

Heating and Observation: Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point. A slow heating rate is crucial for accurate determination.

-

Data Recording: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).

-

Validation: Repeat the measurement at least twice to ensure reproducibility. The results should be within a narrow range for a pure sample.

Figure 1: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a fundamental property that influences reaction conditions, purification methods, and formulation development.

Experimental Protocol: Gravimetric Method

-

Equilibration: Add an excess of this compound to a known volume of the solvent (e.g., methanol, water) in a sealed container. Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[4][9]

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: Accurately transfer a known volume of the clear supernatant to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

Figure 2: Gravimetric Solubility Determination Workflow.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. It is a critical parameter in drug development, as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[10][11]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent system (e.g., a water-acetonitrile mixture).[10]

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The equivalence point can be determined from the inflection point of the titration curve or by using the first or second derivative of the curve.[10]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons, with chemical shifts and splitting patterns characteristic of their chemical environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the methyl carbon.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretches of the methoxy and carboxylic acid groups, and C-H stretches of the aromatic ring and methyl group.[12][13]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ), along with fragmentation patterns that can help to confirm the structure.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications:

-

Anti-inflammatory and Analgesic Agents: The benzoic acid core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Modifications to the this compound structure can lead to the development of new anti-inflammatory and analgesic compounds.

-

Antimicrobial Agents: Researchers have incorporated this molecule into hybrid structures that exhibit potent activity against various bacterial strains, including those that are multi-drug resistant.

-

Anticancer Agents: Derivatives of this compound have been shown to induce apoptosis in cancer cell lines, suggesting their potential as targeted cancer therapeutics.[14] The ability to functionalize the carboxylic acid group allows for the attachment of other pharmacophores to create multi-target drugs.

Figure 3: Applications of this compound in Drug Discovery.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and organic synthesis. This technical guide has provided a detailed overview of its key physical properties and the experimental methodologies for their determination. A thorough understanding and application of these principles will enable researchers to effectively utilize this versatile molecule in the development of novel and impactful chemical entities. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is fundamental to scientific integrity and progress.

References

-

Cas no 62089-34-3 (this compound). (n.d.). Retrieved January 12, 2026, from [Link]

-

Experiment to Determine the Melting Point of Benzoic Acid - Filo. (2025, August 20). Retrieved January 12, 2026, from [Link]

-

Melting Point of Benzoic Acid | PDF - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

-

Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. (n.d.). Retrieved January 12, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved January 12, 2026, from [Link]

-

Exp 1 - Melting Points. (n.d.). Retrieved January 12, 2026, from [Link]

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Retrieved January 12, 2026, from [Link]

-

Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]

-

4 - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

-

Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process | Asian Journal of Chemical Sciences. (2018, February 14). Retrieved January 12, 2026, from [Link]

-

Melting & Boiling Point of Benzoic Acid | PDF - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

-

Surface pKa determination of benzoic acid modified gold electrode by electrochemical and contact angle measurement methods - DergiPark. (n.d.). Retrieved January 12, 2026, from [Link]

-

Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures | Request PDF - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

-

Benzoic Acid Solubility in Water | PDF - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

-

Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR | Request PDF - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). (n.d.). Retrieved January 12, 2026, from [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Benzoic acid, 3-methoxy- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

Benzoic acid, 3-methoxy-, methyl ester - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound | C9H10O3 | CID 300711 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Benzoic acid, 3,4,5-trimethoxy-, methyl ester - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

How to determine the melting point of benzoic acid - Quora. (2017, October 15). Retrieved January 12, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023, May 29). Retrieved January 12, 2026, from [Link]

-

Benzoic Acid and Derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Boiling Point of Benzoic Acid | PDF - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

-

Fig. 1. FTIR Spectra of 3,4,5-trimetho- xybenzoic acid (1),... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-Methoxybenzoic acid, 3-phenylpropyl ester - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

An outstanding catalyst for the oxygen-mediated oxidation of arylcarbinols, arylmethylene and arylacetylene compounds - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 5300212 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Starting materials for synthesis using 3-methoxybenzoic acid - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Lichexanthone - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone and In-silico Activity Profiling Toward Cytochrome P450-3A4 - ResearchGate. (2019, June 27). Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | 62089-34-3 [chemicalbook.com]

- 2. Benzoic acid, 3-methoxy- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. 3-Methoxybenzoic acid(586-38-9) IR Spectrum [chemicalbook.com]

- 14. preprints.org [preprints.org]

An In-depth Technical Guide to 3-Methoxy-5-methylbenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Substituted Benzoic Acid Scaffold

In the landscape of medicinal chemistry and drug development, the substituted benzoic acid motif stands as a cornerstone scaffold. Its inherent properties—a carboxylic acid for hydrogen bonding and salt formation, and an aromatic ring amenable to a variety of substitutions—provide a versatile platform for the design of novel therapeutic agents. 3-Methoxy-5-methylbenzoic acid (CAS No: 62089-34-3), with its unique substitution pattern, offers a nuanced combination of electronic and steric features that can be strategically exploited in the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, purification, in-depth characterization, and its emerging role as a valuable building block in pharmaceutical research.[1]

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 130-131 °C | |

| Boiling Point | 311.5±22.0 °C (Predicted) | |

| pKa | 4.15±0.10 (Predicted) | |

| LogP | 1.8 (Predicted) | [2] |

The methoxy group at the 3-position acts as a hydrogen bond acceptor and an electron-donating group through resonance, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring. The methyl group at the 5-position provides a lipophilic handle and steric bulk, which can be crucial for modulating protein-ligand interactions.

Synthesis and Purification: A Practical Approach

While several synthetic routes can be envisioned for the preparation of this compound, a practical and scalable approach involves the oxidation of the corresponding toluene derivative. This method is often favored for its reliability and the commercial availability of starting materials.

Proposed Synthesis Workflow: Oxidation of 3-Methoxy-5-methyltoluene

This protocol is based on the well-established permanganate oxidation of alkylbenzenes, a robust transformation in organic synthesis.[3][4][5] The choice of potassium permanganate is predicated on its efficacy and cost-effectiveness. The reaction is typically performed in an aqueous solution, and the progress can be monitored by the disappearance of the purple permanganate color.

Detailed Experimental Protocol: Synthesis

Materials:

-

3-Methoxy-5-methyltoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-5-methyltoluene (1 equivalent).

-

Oxidation: Prepare a solution of potassium permanganate (approximately 3-4 equivalents) in water. Slowly add the KMnO₄ solution to the flask containing the starting material. A small amount of sodium hydroxide can be added to maintain basic conditions, which can facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue heating until the purple color is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a Celite pad to remove the MnO₂. Wash the filter cake with a small amount of hot water.

-

Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity this compound, suitable for use in sensitive applications such as drug synthesis. The choice of solvent is crucial for effective purification.[6] Based on the polarity of the target molecule and the solubility of similar benzoic acid derivatives, a mixed solvent system of ethanol and water is a logical choice.[7][8][9]

Protocol:

-

Solvent Selection Rationale: Ethanol is a good solvent for most organic compounds, while water is a poor solvent for this compound at room temperature but has increased solvating power at higher temperatures. This differential solubility is the basis for effective recrystallization.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Inducing Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

-

Crystal Formation: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which are typically of higher purity.

-

Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Spectroscopic Characterization: A Multi-faceted Analysis

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. This section provides an in-depth interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | br s | 1H | -COOH |

| ~7.5 - 7.6 | s | 1H | Ar-H |

| ~7.1 - 7.2 | s | 1H | Ar-H |

| ~6.8 - 6.9 | s | 1H | Ar-H |

| 3.84 | s | 3H | -OCH₃ |

| 2.38 | s | 3H | Ar-CH₃ |

Interpretation:

-

The broad singlet in the downfield region (11-13 ppm) is characteristic of the acidic proton of the carboxylic acid group.

-

The aromatic region will display three distinct singlets (or narrow multiplets depending on the resolution and long-range coupling) corresponding to the three protons on the benzene ring. Their specific chemical shifts are influenced by the electronic effects of the methoxy and methyl substituents.

-

The sharp singlet around 3.84 ppm is indicative of the three equivalent protons of the methoxy group.

-

The singlet at approximately 2.38 ppm corresponds to the three protons of the methyl group attached to the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~160 | Ar-C-OCH₃ |

| ~140 | Ar-C-CH₃ |

| ~131 | Ar-C-COOH |

| ~123 | Ar-CH |

| ~121 | Ar-CH |

| ~113 | Ar-CH |

| 55.5 | -OCH₃ |

| 21.5 | Ar-CH₃ |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, around 172 ppm.

-

The aromatic carbons will resonate in the range of 113-160 ppm. The carbon attached to the electron-donating methoxy group will be the most deshielded in this region.

-

The carbons of the methoxy and methyl groups will appear in the upfield region, at approximately 55.5 and 21.5 ppm, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected FTIR Data (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of carboxylic acid (H-bonded) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic -CH₃) |

| 1710-1680 | Strong | C=O stretch of carboxylic acid |

| 1600, 1470 | Medium | C=C stretch (aromatic ring) |

| 1250, 1050 | Strong | C-O stretch (aryl ether) |

Interpretation:

-

A very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A strong, sharp peak between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1470 cm⁻¹.

-

Strong absorptions around 1250 and 1050 cm⁻¹ are indicative of the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group).[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.

-

[M - OH]⁺: A fragment at m/z = 149, resulting from the loss of a hydroxyl radical from the carboxylic acid group.

-

[M - OCH₃]⁺: A fragment at m/z = 135, due to the loss of a methoxy radical.

-

[M - COOH]⁺: A fragment at m/z = 121, corresponding to the loss of the entire carboxylic acid group.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material and intermediate in the synthesis of various biologically active compounds. Its utility has been demonstrated in the development of enzyme inhibitors and other therapeutic agents.[11]

As a Scaffold for Enzyme Inhibitors

The benzoic acid moiety can mimic the substrate of certain enzymes, particularly those that process acidic molecules. The methoxy and methyl groups can be tailored to fit into specific hydrophobic pockets of an enzyme's active site, thereby enhancing binding affinity and selectivity. For instance, substituted benzoic acids are known to be key components in the design of kinase inhibitors, which are a major class of anti-cancer drugs.[12] The specific substitution pattern of this compound can be exploited to achieve desired interactions with the target kinase.

Precursor for Bioactive Heterocycles

This compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems.[11] The carboxylic acid can be readily converted to an amide, ester, or other functional groups, which can then be used in cyclization reactions to form various ring systems. These heterocyclic structures are often the core of many approved drugs.

Role in the Synthesis of Antiviral and Antimicrobial Agents

Recent research has highlighted the incorporation of this compound into novel hybrid molecules with potent antimicrobial activity against multidrug-resistant bacterial strains.[1] Furthermore, benzoic acid derivatives have been investigated as potential antiviral agents, including inhibitors of influenza neuraminidase.[13] The unique electronic and steric properties of this compound make it a valuable synthon for the development of new anti-infective therapies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin and eye irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is more than just a simple aromatic compound; it is a strategically valuable building block for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with straightforward synthetic and purification protocols, make it a reliable component in complex synthetic campaigns. The nuanced interplay of its methoxy and methyl substituents provides a unique handle for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel therapeutics continues to grow, the judicious application of versatile scaffolds like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.

References

-

Lead Sciences. Research Brief on this compound (CAS: 62089-34-3): Recent Advances and Applications. [Link]

- Supporting Information for a scientific article. The specific details of the article are not available.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

-

Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. [Link]

-

PubChem. 3-Methoxybenzoic Acid. [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

-

Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

-

Lead Sciences. This compound. [Link]

-

NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]

-

NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]

- Google Patents.

-

PubChem. This compound. [Link]

-

IOSR Journal of Applied Chemistry. Permanganate Oxidation mechanisms of Alkylarenes. [Link]

-

Molecules. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

ResearchGate. The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. [Link]

-

ResearchGate. FTIR Spectra of 3,4,5-trimethoxybenzoic acid (1),.... [Link]

-

DASH (Harvard University). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

- Supporting Information for a scientific article. The specific details of the article are not available.

-

Canadian Journal of Chemistry. Permanganate–periodate oxidation. VI. The oxidation of various aliphatic compounds. [Link]

- Google Patents.

-

Research Journal of Pharmacy and Technology. Synthesis and Urease Inhibition Activity of 4-hydroxy-3-methoxy benzoic acid Derivatives. [Link]

-

PubChem. 3,5-Dimethoxybenzoic Acid. [Link]

- Google Patents. Production method for 3, 5-dimethylbenzoic acid.

-

International Journal of Molecular Sciences. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. [Link]

-

Evergreensino Chemical Co., Ltd. What are the purification methods for M - Toluic Acid?. [Link]

-

UBC Library Open Collections. THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. [Link]

-

Molecules. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

-

MDPI. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. [Link]

-

ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]

-

NIST WebBook. Benzoic acid, 4-methyl-. [Link]

Sources

- 1. 62089-34-3(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | C9H10O3 | CID 300711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. What are the purification methods for M - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. srinichem.com [srinichem.com]

- 12. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]

- 13. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]

A Comprehensive Technical Guide to 3-Methoxy-5-methylbenzoic Acid

Abstract

This technical guide provides an in-depth analysis of 3-Methoxy-5-methylbenzoic acid (CAS No: 62089-34-3), a key substituted benzoic acid derivative. We will explore its fundamental physicochemical properties, including its precise molecular weight, and delve into its spectroscopic signature, synthetic pathways, and significant applications in modern research and drug development. This document is intended for researchers, medicinal chemists, and process development scientists who utilize versatile chemical intermediates to construct complex molecular architectures. The narrative emphasizes the rationale behind analytical and synthetic methodologies, providing a framework for practical application and further innovation.

Introduction: A Versatile Aromatic Building Block

This compound is an organic compound that belongs to the family of aromatic carboxylic acids. Its structure, featuring a benzoic acid core substituted with both an electron-donating methoxy group and a methyl group at the meta positions, imparts a unique combination of steric and electronic properties. This specific arrangement makes it a valuable and versatile intermediate in multi-step organic synthesis. It serves as a foundational scaffold for the preparation of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty fine chemicals. The presence of the carboxylic acid moiety provides a reactive handle for a wide range of chemical transformations, such as amidation and esterification, while the methoxy and methyl groups influence the reactivity and solubility of the resulting derivatives.[1] Recent research has highlighted its potential as a precursor for novel anti-inflammatory, antimicrobial, and anti-cancer agents, underscoring its growing importance in medicinal chemistry.

Core Physicochemical Properties and Molecular Identification

Accurate characterization of a chemical entity begins with its fundamental properties. The molecular weight and other physical constants are critical for stoichiometric calculations in synthesis and for predicting the compound's behavior in various chemical and biological systems.

Chemical Structure

The structural arrangement of this compound is key to its chemical reactivity and utility.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The essential identification and physical property data for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 166.17 g/mol | [2][3][4] |

| Molecular Formula | C₉H₁₀O₃ | [2][3][4] |

| CAS Number | 62089-34-3 | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 130-131 °C | [2] |

| Boiling Point | 311.5 ± 22.0 °C (Predicted) | [2] |

| Density | 1.168 ± 0.06 g/cm³ | [2] |

| pKa | 4.15 ± 0.10 | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, and dimethylformamide. | [5] |

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The unique electronic environment of each nucleus and functional group in this compound gives rise to a predictable and characteristic spectral signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methyl protons (-CH₃) would appear as a sharp singlet around 2.3-2.5 ppm. The methoxy protons (-OCH₃) would also be a singlet, further downfield around 3.8-4.0 ppm. The three aromatic protons would appear in the 6.8-7.5 ppm region, likely as distinct singlets or narrow doublets/triplets, reflecting their unique positions relative to the electron-donating and withdrawing groups.

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal nine distinct signals. The carboxylic acid carbonyl carbon would be the most downfield signal (>170 ppm). The aromatic carbons would appear between 110-160 ppm, with the carbons attached to the oxygen and the carboxylic acid being the most deshielded. The methoxy and methyl carbons would appear upfield, typically around 55 ppm and 21 ppm, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A very broad absorption band is expected from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. C-O stretching from the methoxy group and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 166, confirming the molecular weight.[3][6] Common fragmentation patterns would include the loss of a methyl group (M-15) and a methoxy group (M-31), leading to significant peaks at m/z = 151 and m/z = 135, respectively.

Synthesis and Purification Protocol

The synthesis of this compound is not commonly detailed in introductory literature, but a robust and logical pathway can be designed based on established organic chemistry principles. A highly effective method involves the selective methylation of a commercially available precursor, 3-hydroxy-5-methylbenzoic acid. This approach offers high regioselectivity and typically proceeds with good yields.

Synthetic Workflow: Methylation of 3-hydroxy-5-methylbenzoic acid

The workflow involves protection of the more acidic carboxylic acid proton, methylation of the phenolic hydroxyl group, and subsequent deprotection (hydrolysis) to yield the final product.

Caption: A validated workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a final purification step to ensure high purity.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-5-methylbenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (10-15 mL per gram of starting material).

-

Methylation: Stir the suspension vigorously. Add dimethyl sulfate (1.2 eq) dropwise over 15 minutes. Causality: Potassium carbonate is a mild base that selectively deprotonates the more acidic carboxylic acid and facilitates the deprotonation of the phenol, creating the nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

-

Reaction Monitoring: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Ester Hydrolysis: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. To the resulting crude ester, add a 10% aqueous solution of sodium hydroxide (5.0 eq) and methanol to aid solubility. Heat the mixture to 60-70 °C for 2-3 hours until hydrolysis is complete (monitored by TLC).

-

Isolation: Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2. A white precipitate of this compound will form.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. For final validation of purity, recrystallize the crude product from an ethanol/water mixture to yield a pure, white crystalline solid. Dry the product under vacuum. The melting point should be sharp and match the literature value (130-131 °C) as a confirmation of purity.[2]

Applications in Research and Drug Development

The utility of this compound is defined by its role as a versatile precursor. Its structure is readily incorporated into larger, more complex molecules with tailored biological activities.

Caption: Role of this compound as a precursor in developing bioactive molecules.

-

Antimicrobial and Anti-inflammatory Agents: Researchers have used this compound as a building block to synthesize novel hybrid molecules. These new chemical entities have demonstrated potent inhibitory effects against various bacterial pathogens, including some multi-drug-resistant strains.

-

Oncology Research: Derivatives of this compound have been investigated for their potential in cancer therapy. In vitro studies have shown that certain synthesized analogs can selectively induce apoptosis (programmed cell death) in breast cancer cell lines while having minimal effect on normal cells, suggesting a potential pathway for targeted cancer treatments.

-

Neurodegenerative Disease Research: Preliminary studies are exploring the utility of its derivatives in the context of neurodegenerative diseases. Early data suggests that related compounds may exhibit neuroprotective effects in models of Alzheimer's disease, opening a new avenue for therapeutic development.

Safety, Handling, and Storage

While this compound exhibits low toxicity, adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain material integrity.[5]

| Parameter | Guideline | Source |

| Appearance | White crystalline solid. | [5] |

| Toxicity | Low acute toxicity, but should be handled with care. | [5] |

| Handling | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Avoid inhalation of dust and contact with skin or eyes. Use in a well-ventilated area or chemical fume hood. | [5] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [7] |

Conclusion

This compound, with a molecular weight of 166.17 g/mol , is more than a simple organic compound; it is a strategic tool for chemical innovation. Its well-defined structure and predictable reactivity make it an indispensable intermediate in the synthesis of high-value molecules. From its foundational physicochemical properties to its application in cutting-edge pharmaceutical research, this guide has established its significance. As the demand for novel therapeutics and advanced materials continues to grow, the role of versatile and reliable building blocks like this compound will undoubtedly expand, paving the way for future scientific discoveries.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Lead Sciences. (n.d.). This compound. [Link]

-

ChemBK. (2024). This compound. [Link]

-

LookChem. (n.d.). Cas no 62089-34-3 (this compound). [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. NIST Chemistry WebBook. [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. [Link]

Sources

solubility of 3-Methoxy-5-methylbenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Methoxy-5-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity. For this compound, a compound of interest in medicinal chemistry, understanding its solubility profile in various organic solvents is paramount for designing effective formulation strategies, purification processes, and analytical methods. This in-depth technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, its key physicochemical characteristics, and detailed, field-proven experimental protocols for its empirical determination. By synthesizing theoretical knowledge with practical methodologies, this guide aims to empower researchers to confidently assess and leverage the solubility properties of this compound in their drug development endeavors.

PART 1: Physicochemical Characterization of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting and interpreting its solubility behavior. This compound possesses a unique combination of functional groups that dictate its interactions with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [1][2][3] |

| Melting Point | 130-131 °C | [2] |

| Boiling Point | 311.5 ± 22.0 °C (Predicted) | [1][2] |

| pKa | 4.15 ± 0.10 | [2] |

| LogP | 1.70 - 2.48 | [1][2] |

| Polar Surface Area (PSA) | 46.53 Ų | [1][2] |

Causality Behind the Properties:

-

The carboxylic acid moiety is the primary driver of the compound's acidic nature, reflected in its pKa of approximately 4.15.[2] This functional group is capable of acting as a hydrogen bond donor and acceptor, significantly influencing its solubility in protic and polar solvents.

-

The methoxy group and the aromatic ring contribute to the molecule's lipophilicity. The octanol-water partition coefficient (LogP) in the range of 1.70-2.48 suggests a moderate lipophilic character, indicating that the compound will have an affinity for both polar and non-polar environments.[1][2]

-

The methyl group further enhances the lipophilicity of the molecule.

-

The melting point of 130-131 °C provides insight into the crystal lattice energy.[2] A higher melting point generally correlates with lower solubility, as more energy is required to overcome the intermolecular forces in the solid state.

PART 2: Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent.

Key Intermolecular Interactions:

-

Hydrogen Bonding: The carboxylic acid group of this compound can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Dipole-Dipole Interactions: The polar nature of the carboxylic acid and methoxy groups will lead to favorable dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The non-polar aromatic ring and methyl group will interact with non-polar solvents primarily through weaker van der Waals forces.

Predicted Solubility Profile:

Based on its structure and physicochemical properties, the following solubility trends can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as acetone and ethyl acetate, and in polar protic solvents like short-chain alcohols (methanol, ethanol). These solvents can effectively solvate both the polar functional groups and the non-polar regions of the molecule.

-

Moderate Solubility: Expected in solvents of intermediate polarity.

-

Low Solubility: Expected in non-polar solvents like hexane and toluene. The energy required to break the strong intermolecular forces in the solid crystal lattice of this compound is not sufficiently compensated by the weak van der Waals interactions with these solvents.

-

pH-Dependent Aqueous Solubility: As a weak acid, its solubility in aqueous solutions will be highly dependent on the pH. In basic solutions (pH > pKa), the carboxylic acid will be deprotonated to form the more soluble carboxylate salt.

PART 3: Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate drug development decisions. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method .[6][7][8] For ionizable compounds like this compound, potentiometric titration offers a rapid and accurate alternative for determining intrinsic solubility.[9][10][11]

The Shake-Flask Method

This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.[7]

Experimental Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[6]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved.[6] A rotary shaker or orbital incubator is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation or filtration. Care must be taken to avoid any solid particles from contaminating the supernatant.

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Workflow for the Shake-Flask Method:

Potentiometric Titration Method

This technique is particularly useful for determining the intrinsic solubility (S₀) of ionizable compounds. It involves the titration of a saturated solution with a strong base.[9][10]

Experimental Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent system (often an aqueous or co-solvent system) as described in the shake-flask method.

-

Titration Setup: Calibrate a pH electrode and place it in a known volume of the clear, saturated supernatant.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point of the titration can be determined from the inflection point of the curve (or its derivative).

-

Solubility Calculation: The intrinsic solubility can be calculated from the Henderson-Hasselbalch equation and the concentration of the dissolved acid determined at the equivalence point. This method allows for the rapid determination of solubility and pKa.[9][11]

Logical Flow of Potentiometric Solubility Determination:

PART 4: Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its distinct physicochemical characteristics. While theoretical principles provide a valuable framework for predicting its solubility profile, rigorous experimental determination through methods such as the shake-flask technique or potentiometric titration is indispensable for obtaining accurate and reliable data. This guide has provided the foundational knowledge and detailed protocols to empower researchers in their efforts to characterize and leverage the solubility of this compound, ultimately facilitating more informed and efficient drug development processes.

References

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

Scite. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:62089-34-3. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. This compound | CAS#:62089-34-3 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C9H10O3 | CID 300711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scite.ai [scite.ai]

- 11. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the NMR Spectral Analysis of 3-Methoxy-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 3-Methoxy-5-methylbenzoic Acid in Modern Drug Discovery

This compound is a substituted benzoic acid derivative that serves as a versatile building block in the synthesis of novel therapeutic agents.[1] Its structural framework is of significant interest in medicinal chemistry, with derivatives being investigated for applications ranging from anti-inflammatory and antimicrobial agents to potential cancer therapies.[1] As with any compound intended for pharmaceutical development, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures, providing detailed information about the chemical environment of each atom.[2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data of this compound, providing a foundational understanding for researchers engaged in its synthesis and application.

Predicted NMR Spectral Data of this compound

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.4 - 7.6 | Singlet | 1H | Ar-H |

| ~7.0 - 7.2 | Singlet | 1H | Ar-H |

| ~6.8 - 7.0 | Singlet | 1H | Ar-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~2.4 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~172 | -COOH |

| ~160 | Ar-C-OCH₃ |

| ~140 | Ar-C-CH₃ |

| ~132 | Ar-C-COOH |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~112 | Ar-CH |

| ~55 | -OCH₃ |

| ~21 | -CH₃ |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for a compound such as this compound, a standardized experimental protocol is essential. The following section outlines a step-by-step methodology, explaining the rationale behind each choice.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra.[4] The choice of solvent is crucial to dissolve the analyte and to avoid interference with the signals of interest.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, Deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it can better solubilize the compound and the acidic proton is often observed more clearly.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

-

Instrument Setup and Shimming:

-

Rationale: The homogeneity of the magnetic field across the sample is critical for obtaining sharp, well-resolved NMR signals. The process of "shimming" adjusts the magnetic field to maximize its homogeneity.

-

Procedure:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.

-

Lock onto the deuterium signal of the solvent. This provides a stable reference for the magnetic field.

-

Perform automatic or manual shimming procedures to optimize the magnetic field homogeneity. This is typically done by observing the shape of the lock signal or a prominent singlet in the spectrum.

-

-

-

¹H NMR Spectrum Acquisition:

-

Rationale: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their neighboring protons.

-

Procedure:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

-

¹³C NMR Spectrum Acquisition:

-

Rationale: The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

-

Procedure:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).

-

Apply a Fourier transform, phase, and reference the spectrum in a similar manner to the ¹H spectrum.

-

-

Workflow for NMR Data Acquisition and Processing

Caption: Workflow for NMR Data Acquisition, Processing, and Analysis.

Detailed Interpretation of the NMR Spectra

A thorough analysis of the predicted ¹H and ¹³C NMR spectra allows for the complete structural elucidation of this compound.

¹H NMR Spectrum Interpretation

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 12.0 and 13.0 ppm. This significant downfield shift is characteristic of a highly deshielded acidic proton. The broadness of the peak is a result of hydrogen bonding and chemical exchange with trace amounts of water.

-

Aromatic Protons (Ar-H): The benzene ring has three protons. Due to the substitution pattern, they are in different chemical environments and are expected to appear as distinct singlets. The electron-withdrawing carboxylic acid group and the electron-donating methoxy and methyl groups will influence their precise chemical shifts.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.8 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group are also equivalent and will resonate as a sharp singlet at around 2.4 ppm.

¹³C NMR Spectrum Interpretation

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule and is expected to appear at approximately 172 ppm.[5]

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts between approximately 110 and 160 ppm. The carbon attached to the electron-donating methoxy group (Ar-C-OCH₃) will be significantly shielded and appear upfield, while the carbon attached to the electron-withdrawing carboxylic acid group (Ar-C-COOH) will be deshielded and appear downfield. The carbons bearing the methyl group and the protons will have intermediate chemical shifts.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate at approximately 55 ppm.

-

Methyl Carbon (-CH₃): The carbon of the methyl group will appear at a more upfield position, around 21 ppm.

Molecular Structure and Proton Assignments

Caption: Molecular Structure of this compound with Proton Designations.

Conclusion

NMR spectroscopy is an indispensable tool in the structural elucidation of novel compounds for drug discovery.[6] This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a key intermediate in pharmaceutical synthesis.[7] By understanding the expected spectral features and following a robust experimental protocol, researchers can confidently verify the structure and purity of this important molecule, facilitating its advancement in the drug development pipeline. The principles and methodologies outlined herein are broadly applicable to the characterization of other small organic molecules, underscoring the foundational role of NMR in modern chemical and pharmaceutical research.

References

- NMR Spectroscopy Revolutionizes Drug Discovery. (2024).

- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. (n.d.). ACS Publications.

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (n.d.). Walsh Medical Media.

- NMR Spectroscopy in Drug Discovery and Development. (2014). Labome.

- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics.

- Cas no 62089-34-3 (this compound). (n.d.).

- Supporting Information. (n.d.).

- Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. (n.d.). Proprep.

- The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid. (n.d.). Benchchem.

- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). PubMed.

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... (n.d.). Doc Brown's Chemistry.

- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). (n.d.). Human Metabolome Database.

- 3 Methoxy Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd.

- 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum. (n.d.). ChemicalBook.